

(2R,3R)-Firazorexton mechanism of action on OX2R

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(2R,3R)-Firazorexton	
Cat. No.:	B12377645	Get Quote

An In-depth Technical Guide on the Core Mechanism of Action of **(2R,3R)-Firazorexton** on the Orexin 2 Receptor (OX2R)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-Firazorexton (also known as TAK-994) is a potent and selective agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor centrally involved in the regulation of wakefulness.[1][2][3] This document provides a detailed overview of the mechanism of action of Firazorexton, focusing on its interaction with OX2R and the subsequent intracellular signaling cascades. The information presented herein is intended to support research and drug development efforts in the field of sleep disorders and other neurological conditions where orexin signaling is implicated. While Firazorexton's clinical development was discontinued due to safety concerns, specifically drug-induced liver injury, the compound remains a valuable tool for understanding OX2R pharmacology.[3][4]

Introduction to Firazorexton and the Orexin System

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of sleep-wake states, appetite, and reward processing. A deficiency in orexin signaling is the underlying cause of narcolepsy type 1, a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy.



Firazorexton was developed as an orally available, brain-penetrant small molecule designed to mimic the action of endogenous orexins by selectively activating OX2R.

Molecular Interaction with OX2R

Firazorexton acts as a direct agonist at the human orexin 2 receptor (hOX2R). Its mechanism of action is initiated by binding to the receptor, which leads to a conformational change and subsequent activation of downstream signaling pathways.

Binding Affinity and Selectivity

Firazorexton exhibits high-affinity binding to OX2R and demonstrates significant selectivity over the orexin 1 receptor (OX1R). This selectivity is a key feature of its pharmacological profile.

Table 1: Binding and Functional Affinity of Firazorexton

Parameter	Value	Cell Line	Species	Reference
pKD	7.07	Recombinant	Human	_
Bmax	4.03 pmol/mg protein	Recombinant	Human	
Selectivity	>700-fold for OX2R over OX1R	Recombinant	Human	_

Functional Activity and Downstream Signaling

Upon binding to OX2R, Firazorexton initiates a cascade of intracellular events characteristic of Gq-coupled GPCR activation. This includes the mobilization of intracellular calcium and the activation of various signaling proteins.

In Vitro Agonist Activity

The agonist activity of Firazorexton has been quantified through several in vitro functional assays.

Table 2: In Vitro Functional Activity of Firazorexton at hOX2R

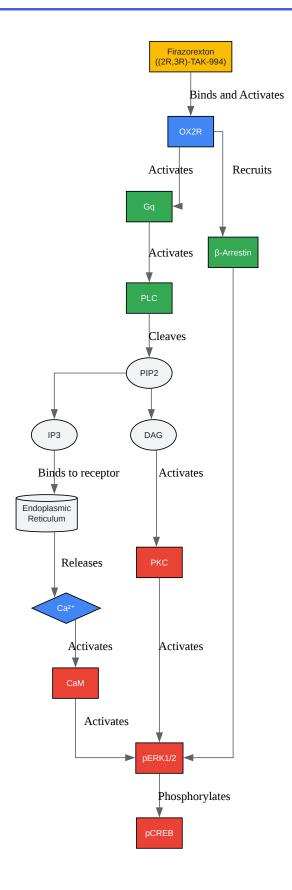


Assay	EC50	Cell Line	Reference
Calcium Mobilization	19 nM	hOX2R/CHO-K1	
IP1 Accumulation	16 nM	hOX2R/CHO-EA	-
β-Arrestin Recruitment	4.5 nM	hOX2R/CHO-EA	-
ERK1/2 Phosphorylation	19 nM	hOX2R/CHO-EA	
CREB Phosphorylation	2.9 nM	hOX2R/CHO-EA	_

Signaling Pathways

The activation of OX2R by Firazorexton leads to the stimulation of multiple downstream signaling pathways. The primary pathway involves the Gq protein, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and subsequent release of intracellular calcium. Additionally, Firazorexton has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and cAMP Response Element-Binding protein (CREB), which are involved in neuronal plasticity and survival.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2R,3R)-Firazorexton mechanism of action on OX2R]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377645#2r-3r-firazorexton-mechanism-of-action-on-ox2r]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com